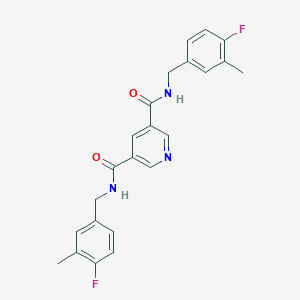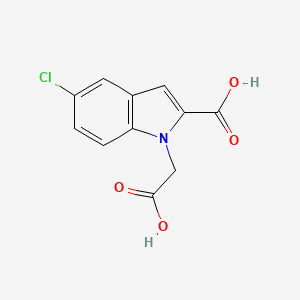![molecular formula C19H27N3O3 B7437372 N-[4-(5-cyanopyridin-2-yl)oxycyclohexyl]-2-hydroxy-3,3-dimethylpentanamide](/img/structure/B7437372.png)
N-[4-(5-cyanopyridin-2-yl)oxycyclohexyl]-2-hydroxy-3,3-dimethylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(5-cyanopyridin-2-yl)oxycyclohexyl]-2-hydroxy-3,3-dimethylpentanamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in treating autoimmune diseases. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which work by blocking the activity of certain enzymes in the body that are involved in the immune response. In
Mecanismo De Acción
N-[4-(5-cyanopyridin-2-yl)oxycyclohexyl]-2-hydroxy-3,3-dimethylpentanamide works by inhibiting the activity of JAK enzymes, which play a key role in the immune response. By blocking these enzymes, this compound can reduce the production of inflammatory cytokines and other molecules that contribute to autoimmune disease.
Biochemical and Physiological Effects:
N-[4-(5-cyanopyridin-2-yl)oxycyclohexyl]-2-hydroxy-3,3-dimethylpentanamide has been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune disease. In clinical studies, this compound has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis, as well as improving physical function and quality of life in patients with this condition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(5-cyanopyridin-2-yl)oxycyclohexyl]-2-hydroxy-3,3-dimethylpentanamide is that it has been extensively studied in preclinical and clinical trials, making it a well-characterized compound for research purposes. However, one limitation is that it is a JAK inhibitor, which can have off-target effects on other pathways in the body. Additionally, the use of N-[4-(5-cyanopyridin-2-yl)oxycyclohexyl]-2-hydroxy-3,3-dimethylpentanamide in lab experiments may be limited by its cost and availability.
Direcciones Futuras
There are several future directions for research on N-[4-(5-cyanopyridin-2-yl)oxycyclohexyl]-2-hydroxy-3,3-dimethylpentanamide. One area of interest is the potential use of this compound in combination with other drugs for the treatment of autoimmune diseases. Additionally, further studies are needed to better understand the long-term safety and efficacy of this compound in humans, as well as its potential use in other disease states. Finally, there is a need for the development of more selective JAK inhibitors that can target specific JAK isoforms, which may offer improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of N-[4-(5-cyanopyridin-2-yl)oxycyclohexyl]-2-hydroxy-3,3-dimethylpentanamide involves several steps, including the reaction of 5-cyanopyridine-2-carboxylic acid with cyclohexanol to form the corresponding ester, which is then converted to the amide by reaction with 2-hydroxy-3,3-dimethylpentanoic acid. The final product is obtained by purification through crystallization.
Aplicaciones Científicas De Investigación
N-[4-(5-cyanopyridin-2-yl)oxycyclohexyl]-2-hydroxy-3,3-dimethylpentanamide has been extensively studied for its potential use in treating a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, this compound has been shown to effectively reduce inflammation and improve disease symptoms in animal models of these conditions.
Propiedades
IUPAC Name |
N-[4-(5-cyanopyridin-2-yl)oxycyclohexyl]-2-hydroxy-3,3-dimethylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-4-19(2,3)17(23)18(24)22-14-6-8-15(9-7-14)25-16-10-5-13(11-20)12-21-16/h5,10,12,14-15,17,23H,4,6-9H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSLHRRYUXWMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(C(=O)NC1CCC(CC1)OC2=NC=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-cyanopyridin-2-yl)oxycyclohexyl]-2-hydroxy-3,3-dimethylpentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,6R)-2-(2,4,5-trifluoro-3-hydroxybenzoyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7437303.png)
![1-(3-chloro-2-fluorophenyl)-N-(3-hydroxyspiro[3.3]heptan-1-yl)triazole-4-carboxamide](/img/structure/B7437306.png)

![(2S)-N-(2,2-difluoroethyl)-1-[2-(4-hydroxy-2-methylphenyl)acetyl]piperidine-2-carboxamide](/img/structure/B7437315.png)
![4-chloro-N-[2,2-dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]cyclohexane-1-carboxamide](/img/structure/B7437324.png)

![2,4,5-trifluoro-3-hydroxy-N-[(5-methoxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]-N-methylbenzamide](/img/structure/B7437339.png)
![N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437358.png)
![2-(2-Chloro-6-fluorophenyl)-1-[2-(triazol-1-ylmethyl)morpholin-4-yl]ethanone](/img/structure/B7437373.png)
![2-(2-methyl-1,3-oxazol-5-yl)-N-[1-[4-(trifluoromethyl)phenyl]propan-2-yl]acetamide](/img/structure/B7437377.png)


